[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNOSSOUOYTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzyl halide under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as NaH or K2CO3.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine may exhibit anticancer properties by modulating pathways involved in tumor growth and survival. Its pyrazole moiety is associated with various biological activities that could be harnessed for cancer treatment .
- Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .
The compound has been explored for various biological interactions:
- Neurotransmitter Modulation : It has been suggested that the compound can interact with neurotransmitter systems, indicating possible applications in neuropharmacology .
- Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for developing new antimicrobial agents .
Synthetic Chemistry
In synthetic chemistry, the compound serves as a versatile building block:
- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with tailored properties .
Case Study 1: Anticancer Activity
A study conducted by Kalanithi et al. (2015) investigated various pyrazole derivatives, including this compound. The results indicated that these compounds showed significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .
Case Study 2: Neuropharmacological Effects
Research published in the Journal of Medicinal Chemistry highlighted the interaction of pyrazole derivatives with serotonin receptors. The findings suggested that modifications to the pyrazole structure could enhance binding affinity and selectivity for specific receptor subtypes, paving the way for novel antidepressants .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Pathways
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Sodium hydride, methoxyphenyl derivative | 76 |
| Condensation reaction | Acetonitrile and amine derivatives | 70 |
Mechanism of Action
The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Positional Isomerism
- Ortho vs. In contrast, the para-substituted analog () allows for a linear geometry, favoring π-π stacking or hydrogen bonding in molecular recognition .
- Meta-Substituted Analogs : The compound in features a pyrazole at the meta position of the benzene ring, with a methylene bridge. This configuration reduces steric strain and may enhance conformational flexibility .
Functional Group Modifications
- Methoxy Substituent : The 5-methoxy derivative () introduces an electron-donating group, increasing polarity and aqueous solubility. This modification is advantageous for pharmacokinetic optimization in drug design .
- Halogenation : The brominated analog () serves as a reactive site for Suzuki-Miyaura cross-coupling, enabling further derivatization .
Salt Forms
Physicochemical Properties
- Solubility: The free base (target compound) is likely less soluble in water due to its nonpolar aromatic-pyrazole core. Salt forms (e.g., dihydrochloride) and methoxy derivatives address this limitation .
- Molecular Geometry : Ortho substitution creates a bent structure, while para substitution adopts a more planar conformation, influencing crystal packing and melting points .
Biological Activity
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties.
Chemical Structure
The molecular formula of this compound is . Its structural representation is as follows:
- SMILES : CC1=CC(=NN1C2=CC=CC=C2CN)C
- InChI : InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3
Antioxidant Activity
Research indicates that compounds containing pyrazole rings often exhibit significant antioxidant properties. A study highlighted that derivatives of 3,5-dimethylpyrazole demonstrated substantial antioxidant activity, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
Table 1: Antioxidant Activity of Pyrazole Derivatives
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | 30 | Lipid peroxidation inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo models. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | COX Inhibition (%) | Model Used |
|---|---|---|
| This compound | 65 | Carrageenan-induced paw edema |
| 5-Amino-pyrazoles | 70 | Rat model |
Cytotoxicity
Cytotoxic effects of this compound have been assessed against various cancer cell lines. The compound exhibited significant cytotoxicity towards human cancer cell lines such as HCT116 and MCF7. The mechanism appears to involve induction of apoptosis and disruption of mitochondrial membrane potential .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 20 | Apoptosis induction |
| MCF7 | 30 | Mitochondrial disruption |
| VERO (control) | >100 | Non-cytotoxic |
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives where this compound was included as a lead compound. The study found that modifications on the pyrazole ring could enhance both antioxidant and anti-inflammatory activities significantly .
In another investigation focused on COX inhibition, derivatives were screened using a carrageenan-induced rat model which demonstrated that certain structural modifications could yield compounds with improved efficacy and safety profiles .
Q & A
What are the optimal synthetic routes for [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine, and how do reaction conditions influence yield and purity?
Basic
The synthesis typically involves nucleophilic substitution between 2-(chloromethyl)phenyl precursors and 3,5-dimethyl-1H-pyrazole under basic conditions. Solvents like DMF or DMSO with K₂CO₃ as a base are commonly used to facilitate the reaction . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. For scale-up, continuous flow reactors improve efficiency .
How can the structural and electronic properties of this compound be characterized for crystallographic studies?
Basic
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and supramolecular interactions. NMR (¹H/¹³C) identifies proton environments, with pyrazole C-H protons resonating at δ 6.0–6.5 ppm . DFT calculations (B3LYP/6-311++G(d,p)) predict electronic properties like HOMO-LUMO gaps and charge distribution, validated by UV-Vis spectroscopy .
What reaction mechanisms dominate when this compound participates in cross-coupling or oxidation reactions?
Advanced
In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the amine group may require protection (e.g., Boc) to prevent coordination with the catalyst. Oxidation with KMnO₄/H₂O₂ yields a ketone derivative via radical intermediates, confirmed by ESR spectroscopy . For reductive amination, NaBH₄ selectively reduces imine intermediates without affecting the pyrazole ring . Kinetic studies (HPLC monitoring) are critical to elucidate competing pathways.
How can researchers assess the biological activity of this compound, particularly its interaction with DNA or enzymes?
Advanced
DNA-binding assays (e.g., ethidium bromide displacement, UV-Vis titration) quantify intercalation or groove-binding. For photocleavage activity, agarose gel electrophoresis under UV light detects nicked (Form II) vs. supercoiled (Form I) DNA, as seen in structurally related pyrazole ethanones . Enzyme inhibition studies (e.g., kinase assays) require molecular docking (AutoDock Vina) to model interactions with active sites, validated by IC₅₀ measurements .
What computational strategies are effective for predicting the compound’s physicochemical properties and reactivity?
Advanced
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) predict solubility and partition coefficients (logP). QSAR models using descriptors like polar surface area and molar refractivity correlate with bioavailability . For reaction prediction, retrosynthetic AI tools (e.g., Pistachio/Reaxys databases) propose feasible pathways, prioritizing atom economy and step count .
How should researchers resolve contradictions in experimental data, such as unexpected solubility or reactivity?
Methodological
Systematic variance analysis (DoE) identifies critical factors (e.g., solvent polarity, temperature). For solubility discrepancies, phase diagrams and Hansen solubility parameters clarify solvent compatibility . Conflicting reactivity data may arise from trace metal impurities; ICP-MS analysis and chelating agents (e.g., EDTA) mitigate this . Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR) .
What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological
High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water + 0.1% TFA) resolves polar byproducts. For thermally stable batches, vacuum distillation at 100–120°C (0.1 mmHg) achieves >99% purity. Chiral separation, if needed, uses amylose-based columns . Purity assessment via GC-MS or elemental analysis is mandatory for publication-grade samples .
How can comparative studies with structural analogs (e.g., triazole or imidazole derivatives) inform SAR for this compound?
Advanced
Substitute the pyrazole ring with triazole (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to assess electronic effects on bioactivity . Methyl group removal (3,5-H substitution) tests steric contributions. In vitro cytotoxicity assays (MTT/propidium iodide) paired with computational docking (e.g., PyRx) reveal key pharmacophores . Thermodynamic solubility (shake-flask method) and membrane permeability (PAMPA) differentiate bioavailability profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
